4-(3-Oxobutyl)phenyl isobutyrate

Lipophilicity Membrane permeability Environmental partitioning

4-(3-Oxobutyl)phenyl isobutyrate (CAS 84962-67-4), systematically named [4-(3-oxobutyl)phenyl] 2-methylpropanoate, is a synthetic phenyl ester belonging to the 4-(3-oxobutyl)phenyl carboxylate series. With molecular formula C₁₄H₁₈O₃ and a molecular weight of 234.29 g/mol, the compound features a raspberry ketone (4-(4-hydroxyphenyl)-2-butanone) core esterified with isobutyric acid.

Molecular Formula C14H18O3
Molecular Weight 234.29 g/mol
CAS No. 84962-67-4
Cat. No. B12662282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Oxobutyl)phenyl isobutyrate
CAS84962-67-4
Molecular FormulaC14H18O3
Molecular Weight234.29 g/mol
Structural Identifiers
SMILESCC(C)C(=O)OC1=CC=C(C=C1)CCC(=O)C
InChIInChI=1S/C14H18O3/c1-10(2)14(16)17-13-8-6-12(7-9-13)5-4-11(3)15/h6-10H,4-5H2,1-3H3
InChIKeyVEABESDNQUAXFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-Oxobutyl)phenyl isobutyrate (CAS 84962-67-4) – Compound Class, Identity, and Procurement Context


4-(3-Oxobutyl)phenyl isobutyrate (CAS 84962-67-4), systematically named [4-(3-oxobutyl)phenyl] 2-methylpropanoate, is a synthetic phenyl ester belonging to the 4-(3-oxobutyl)phenyl carboxylate series [1]. With molecular formula C₁₄H₁₈O₃ and a molecular weight of 234.29 g/mol, the compound features a raspberry ketone (4-(4-hydroxyphenyl)-2-butanone) core esterified with isobutyric acid [2]. It is catalogued under EINECS 284-765-8 and DSSTox ID DTXSID20234002, and is structurally distinguished from its closest in-class analogs—the acetate (cuelure), propionate, butyrate, and valerate esters—solely by the branching and carbon count of the acyl moiety [1].

Why 4-(3-Oxobutyl)phenyl isobutyrate Cannot Be Interchanged with Acetate or Other In-Class Esters


Within the 4-(3-oxobutyl)phenyl ester family, the acyl chain length and branching directly govern lipophilicity (estimated log Kow spans ~1.56 for acetate to ~2.61 for butyrate), water solubility, vapor pressure, and hydrolytic stability [1]. Critically, only the acetate analog (cuelure, FEMA 3652) has received regulatory clearance as a GRAS flavor ingredient and is deployed as a standard fruit-fly attractant in global detection programs; the isobutyrate ester carries an explicit 'not for fragrance or flavor use' designation and lacks any FEMA or JECFA listing [1]. Consequently, substituting isobutyrate into a formulation validated for acetate—or vice versa—would alter not only organoleptic release kinetics and environmental persistence but also the regulatory compliance status of the final product. The quantitative evidence below substantiates these differentiation dimensions.

Quantitative Differentiation Evidence: 4-(3-Oxobutyl)phenyl isobutyrate vs. Acetate, Propionate, and Butyrate Analogs


Octanol-Water Partition Coefficient (log Kow): A ~1-Unit Lipophilicity Increase Over the Acetate Ester

The estimated log Kow of 4-(3-oxobutyl)phenyl isobutyrate is 2.47 (KOWWIN v1.68), substantially higher than the 1.56 estimated for the acetate analog (cuelure/Q-lure) [1]. A Δlog Kow of approximately +0.91 indicates roughly 8-fold greater partitioning into octanol, implying significantly reduced aqueous solubility and enhanced affinity for lipid phases, biological membranes, and organic environmental compartments.

Lipophilicity Membrane permeability Environmental partitioning

Estimated Water Solubility: Isobutyrate is ~2.7-Fold Less Water-Soluble than the Propionate Ester

Using the WSKOW v1.42 fragment model and the estimated log Kow of 2.47, the water solubility of 4-(3-oxobutyl)phenyl isobutyrate at 25 °C is predicted to be 224.5 mg/L [1]. In comparison, the propionate ester (log Kow 2.05) has an estimated water solubility of 606.9 mg/L [2]. This ~2.7-fold lower solubility of the isobutyrate reflects the incremental hydrophobicity conferred by the branched, three-carbon acyl chain versus the linear two-carbon (acetate) or three-carbon (propionate) chains.

Aqueous solubility Formulation Bioavailability

Regulatory Usage Clearance: Isobutyrate Lacks FEMA/GRAS Status Whereas Acetate Is a Permitted Flavor Ingredient

The Good Scents Company explicitly categorizes raspberry ketone isobutyrate as 'information only not used for fragrances or flavors' with the recommendation 'not for fragrance use' and 'not for flavor use' [1]. No FEMA number, JECFA evaluation, or GRAS determination exists for this compound. In marked contrast, the acetate analog (cuelure) holds FEMA number 3652, is listed in the FDA's UNII system, and is approved as a generally recognized as safe (GRAS) flavoring substance [2].

Regulatory compliance Flavor ingredient Food contact

Estimated Vapor Pressure: ~5-Fold Lower Than Parent Raspberry Ketone, Indicating Reduced Volatility

The estimated vapor pressure of 4-(3-oxobutyl)phenyl isobutyrate is 0.000201 mm Hg (0.0268 Pa) at 25 °C by the Modified Grain method, with a subcooled liquid VP of 0.000699 mm Hg [1]. This is approximately 5-fold lower than the vapor pressure of the parent compound raspberry ketone (0.001 mm Hg at 25 °C) [2]. The isobutyrate esterification of the phenolic -OH group eliminates hydrogen-bond donation capacity (HBD count = 0 vs. 1 for raspberry ketone [3]) while adding a lipophilic isopropyl tail, together reducing vapor-phase partitioning relative to the free phenol.

Volatility Headspace release Environmental dispersion

Biodegradation Predictions: Isobutyrate Predicted Not Ready Biodegradable, Contrasting with Readily Biodegradable Simple Aliphatic Esters

The BIOWIN v4.10 suite yields mixed biodegradation predictions for 4-(3-oxobutyl)phenyl isobutyrate: the linear model (BIOWIN1 = 0.8717) and non-linear model (BIOWIN2 = 0.9799) suggest rapid primary degradation, yet the MITI probability models (BIOWIN5 = 0.4537, BIOWIN6 = 0.4465) fall below the 0.5 threshold, yielding a summary prediction of 'Ready Biodegradability: NO' [1]. The ultimate degradation timeframe is estimated at 'weeks-months' (BIOWIN3 = 2.7243). This stands in contrast to simple alkyl esters such as ethyl isobutyrate, which generally pass the ready biodegradability threshold. Within the 4-(3-oxobutyl)phenyl ester series, the presence of the aromatic ring and the ketone functionality attenuate biodegradation rates relative to fully aliphatic esters.

Environmental persistence Biodegradation Risk assessment

Density and Chromatographic Retention: Physical-Chemical Differentiation from Acetate for Analytical Method Development

4-(3-Oxobutyl)phenyl isobutyrate has a reported density of 1.048 g/cm³ and a boiling point of 334.2 °C at 760 mmHg (estimated) . In contrast, the acetate analog has a measured density of 1.099 g/mL at 25 °C and a boiling point of 123–124 °C at 0.2 mmHg (reduced pressure) . A dedicated reverse-phase HPLC method using a Newcrom R1 column has been published for the isobutyrate, employing acetonitrile/water/phosphoric acid mobile phase, with the option of formic acid substitution for MS compatibility [1]. The higher logP of the isobutyrate (2.52 on this system) relative to the acetate predicts longer RP-HPLC retention, requiring distinct gradient conditions.

Physical properties HPLC method Quality control

Procurement-Relevant Application Scenarios for 4-(3-Oxobutyl)phenyl isobutyrate Based on Differentiated Evidence


Structure-Activity Relationship (SAR) Probe in Raspberry Ketone Ester Libraries

The isobutyrate ester occupies a strategic mid-point in the 4-(3-oxobutyl)phenyl ester series with log Kow = 2.47, positioned between the propionate (2.05) and butyrate (2.61) analogs [1]. This makes it an essential member of any systematic SAR library exploring the effect of acyl chain branching and length on bioactivity, membrane permeability, or olfactory properties. Researchers investigating the relationship between ester lipophilicity and insect chemoreceptor activation—building on established attractancy data for the formate and acetate esters [2]—can use the isobutyrate to probe the steric and hydrophobic contributions of α-carbon branching that are absent in the linear-chain propionate and butyrate analogs.

Analytical Reference Standard for HPLC-MS Method Development and Purity Assessment

A documented reverse-phase HPLC method using a Newcrom R1 column with MS-compatible mobile phase (acetonitrile/water/formic acid) is available specifically for 4-(3-oxobutyl)phenyl isobutyrate [1]. Given its intermediate logP (2.52) and distinct retention behavior relative to the acetate analog, this compound serves as a calibration standard for developing separation methods for raspberry ketone ester mixtures. Procurement as a characterized reference standard—with defined density (1.048 g/cm³) [2] and established HPLC conditions—enables robust quantification in synthetic reaction monitoring, impurity profiling, and stability studies.

Environmental Fate Model Compound for Phenyl Ester Biodegradation Studies

The BIOWIN prediction of 'Not Ready Biodegradable' combined with an ultimate degradation timeframe of 'weeks-months' (BIOWIN3 = 2.7243) [1] positions the isobutyrate as a relevant model compound for studying the environmental persistence of semi-volatile aromatic esters. Its estimated water solubility (224.5 mg/L) and vapor pressure (0.000201 mm Hg) [1] define a multi-compartment distribution profile suitable for aquatic and terrestrial fate modeling. Compared to the more rapidly hydrolyzed formate ester (which degrades to raspberry ketone in the field [2]), the isobutyrate's branched ester linkage may confer greater hydrolytic stability, making it useful for controlled persistence studies.

Non-Regulated Research Intermediate for Specialty Ester Synthesis

Because 4-(3-oxobutyl)phenyl isobutyrate is explicitly designated 'not for fragrance or flavor use' and lacks FEMA/GRAS clearance [1], its procurement pathway is straightforward for non-consumable research applications—bypassing the food-grade certification and documentation overhead required for the acetate analog. This regulatory status, combined with its well-defined molecular identity (CAS 84962-67-4, EINECS 284-765-8, DSSTox DTXSID20234002) [2], makes it suitable as a synthetic intermediate in medicinal chemistry projects (e.g., mycophenolic acid–raspberry ketone ester conjugates ) where the final product is not intended for direct food or fragrance use.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(3-Oxobutyl)phenyl isobutyrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.